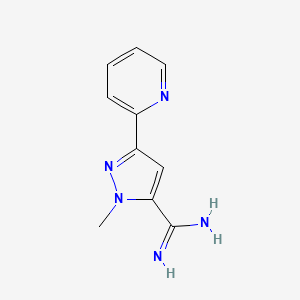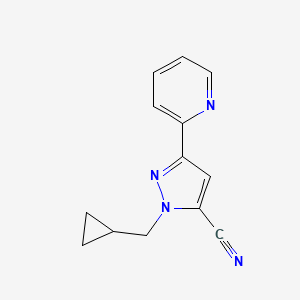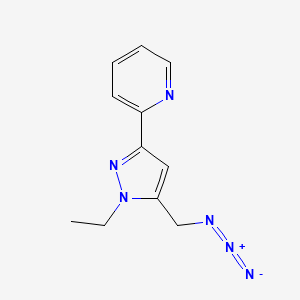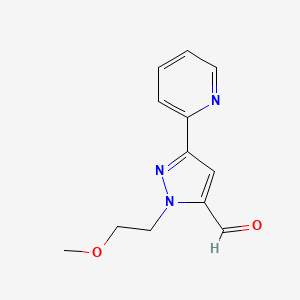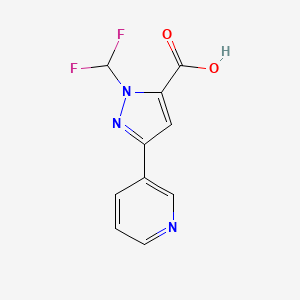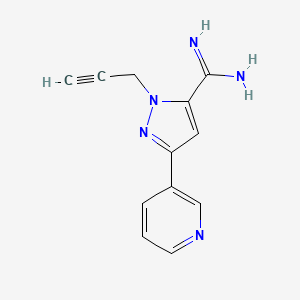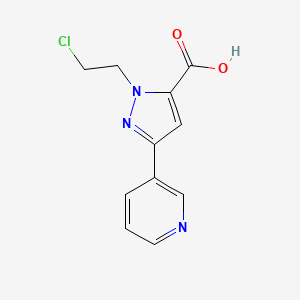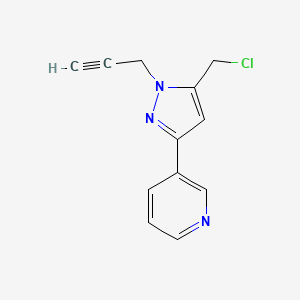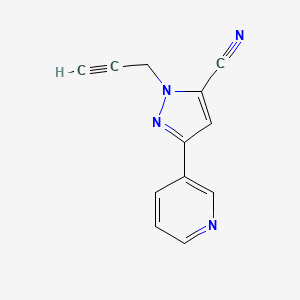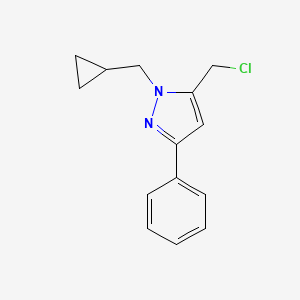
5-(chloromethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole
Vue d'ensemble
Description
5-(Chloromethyl)-1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole, or 5-CMCP, is an organic compound that has been studied for its potential applications in scientific research. This compound is an aromatic heterocyclic compound, and its structure includes a pyrazole ring with an attached chlorine-containing methyl group. 5-CMCP has been studied for its ability to act as a selective inhibitor of certain enzymes, as well as its ability to act as a ligand in certain biochemical reactions. In
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Pyrazole derivatives are extensively studied for their versatility in organic synthesis and as building blocks for heterocyclic compounds. Studies highlight the reactivity of pyrazole derivatives for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others, showcasing their importance in dye synthesis and as privileged scaffolds in heterocyclic chemistry (Gomaa & Ali, 2020).
Medicinal Chemistry
Pyrazole cores are identified as pharmacophores, playing a significant role in the development of biologically active compounds with diverse therapeutic properties. Derivatives of pyrazoles have been explored for their anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral activities among others. The success of pyrazole COX-2 inhibitors has underlined the significance of these heterocycles in medicinal chemistry, highlighting their utility as synthons in organic synthesis and pharmaceutical applications (Dar & Shamsuzzaman, 2015).
Anticancer Research
Recent studies emphasize the role of pyrazoline derivatives in anticancer research, exploring their potential as therapeutic agents. The synthesis and evaluation of pyrazoline derivatives for their biological activities have been a key area of research, indicating their significant impact on drug discovery and development in the context of cancer treatment (Ray et al., 2022).
Hybrid Catalysts in Synthesis
Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, showcases the importance of pyrazole derivatives in facilitating complex chemical reactions. This work highlights innovative synthetic pathways and the use of diverse catalysts to develop bioactive heterocycles (Parmar et al., 2023).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(cyclopropylmethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-9-13-8-14(12-4-2-1-3-5-12)16-17(13)10-11-6-7-11/h1-5,8,11H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTDKQGHBUAHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


